molecular formula C12H12ClNO2 B11870897 6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one CAS No. 89097-74-5

6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one

Katalognummer: B11870897
CAS-Nummer: 89097-74-5
Molekulargewicht: 237.68 g/mol
InChI-Schlüssel: KKKMEWRUSPPYCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroisoquinoline and propanoyl chloride.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as refluxing in an organic solvent like dichloromethane or toluene.

    Catalysts: Catalysts like Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinones, while reduction may produce dihydroisoquinolinones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: May be used in the production of specialty chemicals or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloroisoquinoline: A precursor in the synthesis of 6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one.

    2-Propanoylisoquinolinones: Compounds with similar structural features and potential biological activities.

Uniqueness

This compound is unique due to the presence of both chloro and propanoyl groups, which may confer specific chemical and biological properties not found in other isoquinolinones.

Eigenschaften

CAS-Nummer

89097-74-5

Molekularformel

C12H12ClNO2

Molekulargewicht

237.68 g/mol

IUPAC-Name

6-chloro-2-propanoyl-1,3-dihydroisoquinolin-4-one

InChI

InChI=1S/C12H12ClNO2/c1-2-12(16)14-6-8-3-4-9(13)5-10(8)11(15)7-14/h3-5H,2,6-7H2,1H3

InChI-Schlüssel

KKKMEWRUSPPYCX-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N1CC2=C(C=C(C=C2)Cl)C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.